5-(4-Bromophenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Bromophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H11BrO2 It is characterized by a cyclohexane ring substituted with a bromophenyl group and two keto groups at positions 1 and 3
Scientific Research Applications
5-(4-Bromophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
It is known that similar compounds, known as triketones, inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hddp), which is key in plant biochemistry . This enzyme breaks down the amino acid tyrosine into components used by plants to create essential molecules .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Bromophenyl)cyclohexane-1,3-dione are likely related to the breakdown of tyrosine, given the mode of action of similar triketone compounds . By inhibiting the HDDP enzyme, these compounds disrupt the normal biochemical pathways in plants that rely on the products of tyrosine breakdown .
Result of Action
Based on the known effects of similar triketone compounds, it can be inferred that the inhibition of the hddp enzyme would lead to a disruption in the normal biochemical processes of a plant, potentially leading to growth inhibition or other physiological effects .
Action Environment
For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione typically involves the bromination of phenylcyclohexane-1,3-dione. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)cyclohexane-1,3-dione
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione
- 5-(4-Methylphenyl)cyclohexane-1,3-dione
Uniqueness
5-(4-Bromophenyl)cyclohexane-1,3-dione is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQFGJLUYXUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592746 | |
Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239132-48-0 | |
Record name | 5-(4-Bromophenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239132-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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